2-(Pyrrolidin-3-yloxy)pyridin-4-amine chemical properties
2-(Pyrrolidin-3-yloxy)pyridin-4-amine chemical properties
An in-depth technical guide on the chemical properties, synthesis, and medicinal applications of 2-(Pyrrolidin-3-yloxy)pyridin-4-amine , a highly versatile building block in modern drug discovery.
Executive Summary
2-(Pyrrolidin-3-yloxy)pyridin-4-amine is a dibasic, highly polar heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Aminopyridines are essential heterocycles used extensively in synthetic and medicinal chemistry. By combining an electron-rich 4-aminopyridine core with a flexible, basic pyrrolidine ether at the 2-position, this molecule provides an ideal balance of hydrogen-bonding capacity, aqueous solubility, and vectorization for targeting protein kinases and G-protein-coupled receptors (GPCRs).
This whitepaper details the physicochemical profiling, acid-base tautomerism, synthetic methodologies, and structural rationale for utilizing this compound in advanced drug design.
Structural & Physicochemical Profiling
The molecular architecture of 2-(Pyrrolidin-3-yloxy)pyridin-4-amine can be divided into three functional domains, each contributing distinct chemical properties:
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The Pyridine Core : Acts as the rigid central scaffold.
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The 4-Amino Group : An electron-donating group (+M effect) that increases the electron density of the pyridine ring, enhancing its basicity and acting as a critical hydrogen bond donor.
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The Pyrrolidin-3-yloxy Moiety : Introduces a chiral center (at the C3 position of the pyrrolidine) and a highly basic secondary aliphatic amine, which dramatically alters the molecule's pharmacokinetic profile.
Acid-Base Chemistry and Tautomerism
The compound is dibasic, possessing two distinct protonation sites:
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Aliphatic Amine (Pyrrolidine) : The secondary nitrogen in the pyrrolidine ring is the most basic center, with an estimated pKa of ~9.5–10.5. At physiological pH (7.4), this nitrogen is almost entirely protonated, rendering the molecule highly water-soluble.
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Aromatic Amine (Pyridine) : While unsubstituted pyridine is a weak base ( pKa 5.2), the addition of a 4-amino group significantly increases basicity through resonance stabilization of the conjugate acid. For reference, 4-aminopyridine has a pKa of 9.17[1]. The 2-alkoxy group exerts a competing electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). Consequently, the pyridine nitrogen in this specific scaffold exhibits a pKa in the range of 7.5–8.5.
Quantitative Physicochemical Data
The following table summarizes the predicted and calculated physicochemical properties critical for Lipinski's Rule of Five assessments.
| Property | Value | Causality / Implication |
| Molecular Formula | C9H13N3O | - |
| Molecular Weight | 179.22 g/mol | Highly fragment-like; excellent starting point for lead optimization. |
| Topological Polar Surface Area (TPSA) | 60.17 Ų | Optimal for membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 2 | Provided by the primary aniline-like NH2 and the secondary pyrrolidine NH . |
| Hydrogen Bond Acceptors (HBA) | 4 | Provided by the pyridine N , ether O , primary N , and secondary N . |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |
Reactivity & Synthetic Methodologies
The synthesis of 2-(Pyrrolidin-3-yloxy)pyridin-4-amine relies heavily on Nucleophilic Aromatic Substitution ( SNAr ) . Electron-deficient heterocycles like pyridine are susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions where electron density is lowest[2].
Synthetic Rationale
To achieve regioselective substitution, a highly activated starting material such as 2-fluoro-4-nitropyridine is utilized. The nitro group at the 4-position strongly withdraws electron density via resonance, further activating the 2-position for nucleophilic attack by an alkoxide[2].
The pyrrolidine nitrogen must be orthogonally protected (typically with a tert-butyloxycarbonyl or Boc group) to prevent it from acting as a competing nucleophile during the SNAr step and to avoid poisoning the palladium catalyst during the subsequent nitro reduction.
Fig 1: Synthetic workflow for 2-(Pyrrolidin-3-yloxy)pyridin-4-amine via SNAr.
Self-Validating Experimental Protocol: Synthesis
Step 1: Nucleophilic Aromatic Substitution ( SNAr )
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Preparation : Dissolve N-Boc-pyrrolidin-3-ol (1.1 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C.
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Alkoxide Generation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: NaH quantitatively deprotonates the secondary alcohol to form a highly nucleophilic alkoxide. Stir for 30 minutes until H2 evolution ceases.
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Substitution : Dropwise add a solution of 2-fluoro-4-nitropyridine (1.0 eq) in THF. Allow the reaction to warm to room temperature.
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Validation : Monitor via TLC/LC-MS. The electron-deficient nature of the pyridine ring ensures rapid conversion[2]. Quench with saturated NH4Cl and extract with EtOAc.
Step 2: Nitro Reduction
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Preparation : Dissolve the crude SNAr intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).
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Hydrogenation : Purge the flask with H2 gas and stir vigorously under a balloon of H2 at room temperature for 4 hours.
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Validation : LC-MS should show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons). Filter through a Celite pad to remove the palladium catalyst.
Step 3: Boc Deprotection
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Preparation : Dissolve the protected amine in Dichloromethane (DCM).
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Cleavage : Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours. Causality: Acidic conditions selectively cleave the carbamate bond, releasing the secondary amine and CO2 gas.
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Validation & Isolation : Concentrate under reduced pressure. Purify via reverse-phase HPLC or catch-and-release solid-phase extraction (using an SCX cartridge) to yield the pure title compound.
Application in Kinase Inhibitor Design
2-Aminopyridines are well-known kinase inhibitor scaffolds that have been shown to promote favorable conformations in various kinases[3]. The 2-(Pyrrolidin-3-yloxy)pyridin-4-amine scaffold is specifically engineered to exploit the ATP-binding pocket of kinases.
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Hinge Binding : The pyridine nitrogen acts as a hydrogen bond acceptor, while the 4-amino group acts as a hydrogen bond donor. This dual motif perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, anchoring the molecule to the kinase hinge region backbone (typically interacting with the backbone C=O and N-H of a conserved Met or Cys residue).
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Solvent Channel Vectorization : The ether linkage at the 2-position directs the pyrrolidine ring out of the hydrophobic pocket and towards the solvent-exposed region.
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Salt Bridge Formation : The highly basic pyrrolidine nitrogen ( pKa ~10) is protonated at physiological pH. This allows it to form strong electrostatic interactions (salt bridges) with acidic residues (Aspartate or Glutamate) located at the entrance of the ATP pocket, drastically improving kinase selectivity and target residence time.
Fig 2: Binding model of the aminopyridine scaffold in a kinase hinge region.
Experimental Protocol: pKa Determination
To accurately utilize this compound in physiological assays, its exact pKa values must be determined via potentiometric titration.
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Standardization : Calibrate a glass electrode pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Sample Preparation : Dissolve 50 mg of 2-(Pyrrolidin-3-yloxy)pyridin-4-amine in 50 mL of 0.15M KCl solution (to maintain constant ionic strength mimicking physiological conditions).
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Acidification : Add a known excess of standardized 0.1M HCl to fully protonate both the pyrrolidine and pyridine nitrogens (bringing the pH below 3.0).
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Titration : Titrate the solution with standardized 0.1M KOH under a nitrogen atmosphere (to prevent CO2 absorption). Record the pH after each 0.05 mL addition.
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Data Analysis : Plot the first derivative of the titration curve ( ΔpH/ΔV ). The two distinct inflection points correspond to the deprotonation of the pyridine nitrogen (lower pKa ) and the pyrrolidine nitrogen (higher pKa ).
References
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Heterocyclic Chemistry - Pyridines as Electrophiles: Nucleophilic Aromatic Substitution Source: Boyer Research URL:[Link]
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4-Aminopyridine | C5H6N2 | CID 1727 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 Source: American Chemical Society (ACS) URL:[Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: The Royal Society of Chemistry (RSC) URL:[Link]
